molecular formula C7H8OS B1441406 1-(Thiophen-3-yl)cyclopropan-1-ol CAS No. 888505-22-4

1-(Thiophen-3-yl)cyclopropan-1-ol

Cat. No. B1441406
CAS RN: 888505-22-4
M. Wt: 140.2 g/mol
InChI Key: FUIYDUZQECECIU-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)cyclopropan-1-ol is a chemical compound with the CAS Number: 888505-22-4 . It has a molecular weight of 140.21 and its IUPAC name is 1-(3-thienyl)cyclopropanol . The InChI code for this compound is 1S/C7H8OS/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5,8H,2-3H2 .


Molecular Structure Analysis

The molecular structure of 1-(Thiophen-3-yl)cyclopropan-1-ol is represented by the InChI code 1S/C7H8OS/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5,8H,2-3H2 . This indicates that the compound consists of a cyclopropane ring attached to a thiophene ring via a single bond, and an alcohol group attached to the cyclopropane ring.


Physical And Chemical Properties Analysis

1-(Thiophen-3-yl)cyclopropan-1-ol is a solid compound . It has a molecular weight of 140.21 .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, such as “1-(Thiophen-3-yl)cyclopropan-1-ol”, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Anti-Inflammatory Agent

Compounds containing the thiophene nucleus, like “1-(Thiophen-3-yl)cyclopropan-1-ol”, have been found to act as anti-inflammatory agents . This makes them valuable in the development of drugs for treating conditions characterized by inflammation.

Anti-Psychotic Properties

Thiophene-based compounds have also been found to exhibit anti-psychotic properties . This suggests potential applications in the treatment of psychiatric disorders.

Anti-Cancer Properties

Thiophene derivatives have been found to inhibit kinases and exhibit anti-cancer properties . This opens up possibilities for their use in cancer treatment.

Material Science

Thiophene derivatives find large application in material science . They can be used in the development of new materials with unique properties.

Organic Synthesis

Thiophene derivatives, such as “1-(Thiophen-3-yl)cyclopropan-1-ol”, are used as intermediates in organic synthesis . They can be used to construct complex organic molecules, contributing to the advancement of organic chemistry.

properties

IUPAC Name

1-thiophen-3-ylcyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5,8H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIYDUZQECECIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-3-yl)cyclopropan-1-ol

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1.37 ml (10.00 mmol) ethylthiophene-3-carboxylate and 0.29 ml (1.00 mmol)titanium tetra-isopropyloxide are placed in 5 ml diethyl ether, 21.20 ml (21.20 mmol) ethylmagnesium bromide (Grignard reagent in tetrahydrofuran) in 15 ml diethyl ether are added dropwise within 1 hour, while the temperature should not rise above 20° C. The reaction mixture is stirred for 1.5 hours, then hydrolysed with 10% sulphuric acid. The aqueous phase is extracted with diethyl ether, the combined organic phases are dried and evaporated to dryness. The residue is purified by chromatography. Yield: 0.330 g (24% of theoretical)
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titanium tetra-isopropyloxide
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21.2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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